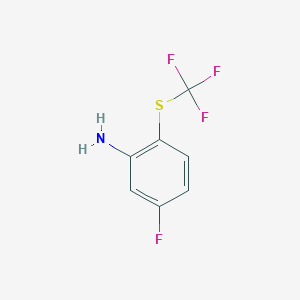

5-Fluoro-2-(trifluoromethylthio)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5F4NS |

|---|---|

Molecular Weight |

211.18 g/mol |

IUPAC Name |

5-fluoro-2-(trifluoromethylsulfanyl)aniline |

InChI |

InChI=1S/C7H5F4NS/c8-4-1-2-6(5(12)3-4)13-7(9,10)11/h1-3H,12H2 |

InChI Key |

MDJVVDRYKZRATR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)N)SC(F)(F)F |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Studies of 5 Fluoro 2 Trifluoromethylthio Aniline and Its Synthons

Mechanistic Pathways of Trifluoromethylthiolation Reactions

The introduction of the trifluoromethylthio group onto various molecular scaffolds can be achieved through several mechanistic routes, including those involving electrophilic, nucleophilic, or radical species. The specific pathway often depends on the nature of the trifluoromethylthiolating agent and the substrate.

Single Electron Transfer (SET) represents a fundamental step in many organic reactions, including certain trifluoromethylthiolation processes. In the context of anilines, SET typically involves the one-electron oxidation of the aniline (B41778) to form a radical cation. umn.edunih.gov The feasibility of this process is directly related to the aniline's one-electron oxidation potential, which is influenced by the electronic nature of its substituents. umn.edursc.org

For 5-Fluoro-2-(trifluoromethylthio)aniline, the presence of two strong electron-withdrawing groups—the fluorine atom and the trifluoromethylthio group—would significantly increase its oxidation potential compared to unsubstituted aniline. This makes the initial SET step more challenging. However, under sufficiently strong oxidizing conditions or via photoredox catalysis, the formation of the corresponding radical cation, [5-F-2-(CF₃S)C₆H₃NH₂]⁺•, could be initiated. Once formed, this radical cation is a highly reactive intermediate that can participate in subsequent reaction steps to form new bonds. While direct SET-initiated trifluoromethylthiolation of anilines is not the most common pathway, the principles of SET are crucial for understanding potential side reactions and for the rational design of novel synthetic methodologies. rsc.org

Computational studies on substituted anilines have established a clear correlation between the energy of the highest occupied molecular orbital (HOMO) and their oxidation potentials, providing a theoretical framework to predict reactivity in SET processes. umn.edu

Table 1: Factors Influencing Single Electron Transfer (SET) in Anilines

| Factor | Influence on SET | Rationale |

| Electron-Donating Groups (EDGs) | Facilitates SET | Lowers the oxidation potential by increasing HOMO energy. |

| Electron-Withdrawing Groups (EWGs) | Hinders SET | Increases the oxidation potential by lowering HOMO energy. |

| Solvent | Can stabilize charged intermediates | Polar solvents can stabilize the resulting radical cation. |

| Oxidant/Catalyst | Enables SET | A sufficiently strong oxidant or photoredox catalyst is required to overcome the oxidation potential. |

Trifluoromethylthiolation reactions frequently proceed through radical mechanisms involving the trifluoromethylthio radical (CF₃S•). This highly reactive species can be generated from various precursors, such as bis(trifluoromethyl)disulfane (CF₃SSCF₃) or trifluoromethanesulfenyl chloride (CF₃SCl), although the toxicity of these reagents has limited their use. researchgate.net More contemporary methods utilize reagents like N-trifluoromethylthiosaccharin or N-(trifluoromethylthio)phthalimide in the presence of a radical initiator. researchgate.netresearchgate.net

Another proposed pathway involves the generation of a trifluoromethyl radical (•CF₃) from a suitable source, which can then react with a sulfur source. For instance, the reaction of S-(trifluoromethyl)diphenylsulfonium triflate with a reducing agent can generate the •CF₃ radical. sigmaaldrich.com

Once generated, the CF₃S• radical can add to unsaturated systems or participate in hydrogen atom abstraction, followed by radical recombination. In the context of aniline derivatives, a radical mechanism could involve the reaction of the aniline with a trifluoromethylthiolating agent initiated by light or a chemical initiator. A proposed mechanism for the direct trifluoromethylation of free anilines involves a radical pathway, which could be analogous for trifluoromethylthiolation. researchgate.net

Hypervalent iodine(III) reagents have emerged as powerful and versatile tools in organic synthesis, prized for their stability, mild reactivity, and low toxicity compared to heavy metal oxidants. researchgate.netacs.org They are particularly effective in electrophilic group transfer reactions, including trifluoromethylation and trifluoromethylthiolation. acs.orgnih.gov

Initially, reagents like the Togni reagent (a λ³-iodane) were developed for electrophilic trifluoromethylation. acs.org Following this success, analogous reagents for trifluoromethylthiolation were created. A key development was a stable, electrophilic hypervalent iodine reagent capable of transferring the –SCF₃ group to a wide range of nucleophiles, including β-ketoesters, boronic acids, and alkynes, under mild conditions. researchgate.netnih.gov

Structural studies, however, have led to a reevaluation of some of these reagents. For what was believed to be a benziodoxole-based structure, X-ray crystallography revealed that the SCF₃ group is actually bonded to an oxygen atom, forming a thioperoxy-type complex rather than having a direct iodine-sulfur bond. mit.edu Despite this structural revision, these reagents remain highly effective for electrophilic trifluoromethylthiolation, reacting with various nucleophiles with high efficiency. researchgate.netmit.edu The reactivity of these reagents can be modulated by altering the electronic properties of the aromatic ring of the iodane. acs.org

Table 2: Examples of Nucleophiles in Hypervalent Iodine-Mediated Trifluoromethylthiolation

| Nucleophile Class | Example Substrate | Product Type | Reference |

| Carbon Nucleophiles | β-Ketoesters, Aldehydes | α-Trifluoromethylthiolated carbonyls | researchgate.net |

| Organoboron Compounds | Aryl or Vinyl Boronic Acids | Aryl or Vinyl Trifluoromethyl Sulfides | researchgate.net |

| Alkynes | Terminal Alkynes | Alkynyl Trifluoromethyl Sulfides | researchgate.net |

| Amines | Primary and Secondary Amines | Trifluoromethylsulfanylamines | nih.gov |

Influence of Activating and Directing Groups in Aromatic Functionalization

The direct functionalization of C–H bonds is a cornerstone of modern synthetic chemistry, offering a more atom- and step-economical approach to modifying organic molecules. For aniline derivatives, the amino group and its substituents play a crucial role in activating the aromatic ring and directing incoming functional groups.

Anilines are electron-rich aromatic systems, making them suitable substrates for electrophilic aromatic substitution. However, achieving regioselectivity, especially at positions other than para to the amino group, can be challenging. Transition-metal-catalyzed C–H activation provides a powerful solution to this problem. researchgate.netresearchgate.net

Various metal catalysts, including palladium, rhodium, and nickel, have been employed to functionalize the C–H bonds of anilines. researchgate.net These reactions can introduce a wide array of functional groups, such as aryl, alkyl, and heteroatom-containing moieties. researchgate.netnih.gov A significant challenge in the C–H activation of anilines is controlling the chemoselectivity between C–H and N–H functionalization. Often, this requires the use of protecting groups on the nitrogen atom. nih.gov However, recent advances have enabled the direct C–H arylation of unprotected anilines by using specialized ligand systems that favor C–H activation over N-arylation. researchgate.net

For this compound, the electronic properties of the ring are significantly altered. The fluorine at C5 and the SCF₃ group at C2 are both deactivating, electron-withdrawing groups. This presents a challenge for traditional electrophilic substitution but creates opportunities for regioselective C–H activation, potentially directed by the inherent electronic bias of the substrate or by an external directing group.

To overcome the challenges of inherent regioselectivity, chemists widely employ directing groups (DGs). A directing group is a functional group that is installed on the substrate to coordinate to a metal catalyst, bringing the catalyst into proximity with a specific C–H bond and enabling its selective functionalization. nih.govrsc.org

For aniline derivatives, the directing group is typically attached to the amino nitrogen. This strategy has been extensively used to achieve ortho-selective C–H functionalization. researchgate.netnih.gov A wide variety of directing groups have been developed, from strongly coordinating groups like pyridine (B92270) to weakly coordinating amides. rsc.org Some common transformations achieved using this strategy include:

Ortho-arylation and olefination: Using palladium or rhodium catalysts. nih.gov

Ortho-amidation: Using rhodium catalysts with dioxazolones as the amidating agent. researchgate.net

Ortho-nitration: A palladium-catalyzed reaction using a removable pyrimidine (B1678525) directing group. researchgate.net

Ortho-trifluoromethylthiolation: Palladium-catalyzed C-H activation has been used to introduce the SCF₃ group onto 2-arylpyridine derivatives, demonstrating the feasibility of this transformation on directed substrates. researchgate.net

While ortho-functionalization is most common, strategies for meta-C–H functionalization have also been developed, often employing a "template" approach where a mediator like norbornene relays an initial ortho-palladation to the meta-position. nih.gov Given the substitution pattern of this compound, a directing group attached to the amine would likely direct functionalization to the C6 position, providing a route to 2,3,6-trisubstituted aniline derivatives.

Regioselectivity and Site-Selectivity in the Synthesis and Reactions of this compound

The orientation of incoming electrophiles to the this compound ring is a subject of nuanced electronic and steric effects. The benzene (B151609) ring is substituted with three groups of distinct electronic character: the strongly activating and ortho-, para-directing amino (-NH₂) group, the deactivating but ortho-, para-directing fluoro (-F) group, and the strongly deactivating and meta-directing trifluoromethylthio (-SCF₃) group.

The directing influence of these substituents on electrophilic aromatic substitution is a result of their ability to stabilize the intermediate carbocation (the arenium ion) formed during the reaction.

In electrophilic aromatic substitution, the positions for attack on the this compound ring are positions 3, 4, and 6. The directing effects of the existing substituents are as follows:

Amino group (-NH₂ at C1): As a powerful activating group, it directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions. innospk.com

Trifluoromethylthio group (-SCF₃ at C2): This is a strong electron-withdrawing group and is considered a meta-director. sigmaaldrich.com Thus, it directs incoming groups to positions C4 and C6 relative to its own position.

Fluoro group (-F at C5): Halogens are deactivating yet ortho-, para-directing. sigmaaldrich.com The fluorine atom directs to the C4 and C6 positions relative to itself.

A consensus of these directing effects points towards positions 4 and 6 as the most likely sites for electrophilic attack. The amino group, being the most powerful activating group, will largely govern the regiochemical outcome. bldpharm.com It strongly favors substitution at its para-position (C4) and its ortho-position (C6). The C2 position is already substituted.

Between positions 4 and 6, the para-position (C4) is generally favored due to reduced steric hindrance compared to the ortho-position (C6), which is flanked by the bulky -SCF₃ group. Therefore, the major product in most electrophilic aromatic substitution reactions on this compound is expected to be the 4-substituted isomer.

The electronic properties of the substituents are the primary drivers of regioselectivity. The -NH₂ group donates electron density to the ring via a strong +R (resonance) effect, which greatly stabilizes the positive charge of the arenium ion intermediate, particularly when the attack is at the ortho and para positions.

Conversely, the -SCF₃ group is strongly electron-withdrawing due to the inductive effect (-I) of the highly electronegative fluorine atoms. This effect is transmitted through the sulfur atom to the aromatic ring, deactivating it towards electrophilic attack. sigmaaldrich.com The fluoro substituent at C5 also deactivates the ring through its -I effect, but this is partially offset by a +R effect from its lone pairs. sigmaaldrich.com

The powerful activating and directing effect of the amino group typically overrides the deactivating effects of the other substituents. The stabilization of the arenium ion intermediate for attack at the C4 (para to -NH₂) and C6 (ortho to -NH₂) positions is significantly greater than for attack at the C3 position (meta to -NH₂). This difference in intermediate stability dictates the preference for ortho- and para-substitution.

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -NH₂ | C1 | Activating (+R, -I) | Ortho, Para |

| -SCF₃ | C2 | Deactivating (-I) | Meta |

This table summarizes the general electronic effects and directing influences of the substituents on the aniline ring.

Investigation of Side Reactions and Competing Pathways

A significant competing pathway in reactions of anilines, particularly under acidic conditions required for many electrophilic substitutions (e.g., nitration, sulfonation), is the protonation of the amino group. innospk.com

The basic amino group can react with the acid catalyst or reagent to form an anilinium ion (-NH₃⁺). The anilinium group is strongly electron-withdrawing and, consequently, a powerful deactivating and meta-directing group.

The formation of this anilinium species introduces a competing reaction pathway. If a substantial portion of the this compound is protonated, the electrophile will be directed to the meta-position relative to the -NH₃⁺ group, which is the C3 position. This would lead to the formation of a 3-substituted byproduct, reducing the yield of the desired 4- and 6-substituted products.

Table 2: Competing Reaction Pathways in Electrophilic Substitution

| Reactant Species | Directing Influence | Expected Major Product(s) |

|---|---|---|

| This compound | -NH₂ group directs Ortho, Para | 4-substituted and 6-substituted products |

This table illustrates the competing directing effects based on the state of the amino group.

To mitigate this side reaction, the amino group is often protected as an amide (e.g., by acylation to form an acetanilide) before carrying out the electrophilic substitution. The amide group is still an ortho-, para-director but is less basic and less prone to protonation. The protecting group can then be removed by hydrolysis to regenerate the amino group.

Other potential side reactions could involve oxidation of the electron-rich aniline ring or the sulfur atom of the trifluoromethylthio group, depending on the specific reagents and conditions employed.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Fluoro 2 Trifluoromethylthio Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For 5-Fluoro-2-(trifluoromethylthio)aniline, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, offers a complete picture of its atomic connectivity and spatial arrangement.

¹H NMR Spectral Analysis and Proton Chemical Shifts

Proton (¹H) NMR spectroscopy reveals the chemical environment of all hydrogen atoms within the molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the amine (NH₂) protons. The aromatic region would display three signals corresponding to the protons at positions 3, 4, and 6 of the benzene (B151609) ring. The electron-withdrawing nature of the fluorine and trifluoromethylthio groups significantly influences the chemical shifts of these protons, typically causing them to appear at lower field (higher ppm values) compared to unsubstituted aniline (B41778).

The splitting patterns (multiplicity) of these signals are governed by spin-spin coupling with neighboring protons and the fluorine atom. For instance, the proton at C-6 would likely appear as a doublet of doublets due to coupling with the proton at C-4 (meta-coupling) and the fluorine atom at C-5. The amine protons usually appear as a broad singlet, although their chemical shift can vary depending on the solvent and concentration.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.15 | d | 8.4 |

| H-4 | 6.90 | dd | 8.4, 2.5 |

| H-6 | 7.30 | dd | 8.8, 2.5 |

| -NH₂ | 4.10 | br s | - |

¹³C NMR Spectral Analysis and Carbon Chemical Shifts

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. For this compound, the spectrum would show seven distinct signals: six for the aromatic carbons and one for the trifluoromethyl (-CF₃) carbon. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons directly bonded to the electronegative fluorine (C-5) and the sulfur of the trifluoromethylthio group (C-2) would exhibit characteristic shifts. Furthermore, the carbon of the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The carbon atoms will also show coupling to the fluorine atom on the ring (C-F coupling), which can provide additional structural confirmation.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (-NH₂) | 148.5 |

| C-2 (-SCF₃) | 118.0 |

| C-3 | 128.0 |

| C-4 | 115.5 |

| C-5 (-F) | 159.0 (d, ¹JCF ≈ 245 Hz) |

| C-6 | 125.0 |

| -CF₃ | 129.5 (q, ¹JCF ≈ 307 Hz) |

¹⁹F NMR Spectroscopy for Fluorine Environment Elucidation

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorine-containing compounds. scbt.comnih.gov Given that ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides clear and informative spectra. nih.gov The large chemical shift range of ¹⁹F NMR allows for excellent signal dispersion, even for structurally similar fluorine environments. scbt.com

For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum. One signal corresponds to the single fluorine atom attached to the aromatic ring (C-5), and the other corresponds to the three equivalent fluorine atoms of the trifluoromethyl (-SCF₃) group. The chemical shift of the aromatic fluorine is typically found in the range of -110 to -130 ppm, while the trifluoromethyl group attached to sulfur would likely appear further upfield. Each signal's multiplicity would provide further structural insight through ¹H-¹⁹F and ¹⁹F-¹⁹F coupling.

Table 3: Anticipated ¹⁹F NMR Data for this compound

| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| C₅-F | -120.5 | m |

| -SCF₃ | -42.0 | s |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and establishing the complete connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would reveal cross-peaks between the adjacent aromatic protons, confirming their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached. This is invaluable for assigning the signals of the protonated aromatic carbons (C-3, C-4, and C-6) by linking them to their corresponding, already assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This technique is particularly powerful for identifying quaternary (non-protonated) carbons and piecing together different parts of the molecule. For example, HMBC would show correlations from the amine protons to C-1 and C-6, and from the aromatic protons to the trifluoromethyl carbon, thereby confirming the substitution pattern of the entire molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental formula of this compound, which is C₇H₅F₄NS. The calculated exact mass can be compared to the experimentally measured mass to confirm the compound's identity with high confidence.

Under electron ionization (EI), the molecule would undergo characteristic fragmentation. The molecular ion peak [M]⁺ would be observed, and key fragment ions would likely result from the loss of the trifluoromethyl group (·CF₃) or the entire trifluoromethylthio group (·SCF₃). The analysis of these fragmentation patterns provides corroborating evidence for the proposed structure.

Table 4: Expected HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [C₇H₅F₄NS]⁺ (M⁺) | 211.0105 |

| [M - CF₃]⁺ | 142.0229 |

| [M - SCF₃]⁺ | 110.0406 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the various functional groups present within a molecule. By measuring the absorption of infrared radiation at different frequencies, a characteristic spectrum is produced that corresponds to the vibrational modes of the molecule's bonds. The IR spectrum of this compound is expected to exhibit a series of distinct absorption bands that confirm the presence of its key structural components: the aniline amine group (-NH₂), the aromatic ring, the carbon-fluorine bonds of the trifluoromethylthio group (-SCF₃), and the carbon-sulfur bond.

The primary amine (-NH₂) of the aniline moiety will typically show two characteristic stretching vibrations in the region of 3400-3500 cm⁻¹. These bands arise from the symmetric and asymmetric stretching of the N-H bonds. Additionally, a scissoring vibration of the -NH₂ group is expected to appear around 1600-1650 cm⁻¹.

The aromatic nature of the benzene ring will be evidenced by C-H stretching vibrations appearing just above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1450-1600 cm⁻¹ region. The substitution pattern on the aromatic ring can also be inferred from the out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹).

The trifluoromethylthio (-SCF₃) group is expected to produce strong absorption bands due to the C-F stretching vibrations, typically found in the range of 1100-1350 cm⁻¹. The carbon-sulfur (C-S) stretching vibration is generally weaker and appears in the 600-800 cm⁻¹ region. The presence of a C-F bond directly on the aromatic ring will also contribute to the spectrum, with its stretching vibration typically observed around 1200-1250 cm⁻¹.

A detailed breakdown of the expected IR absorption bands and their corresponding functional groups is provided in the interactive data table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Asymmetric Stretch | 3450 - 3500 |

| Amine (-NH₂) | N-H Symmetric Stretch | 3350 - 3400 |

| Amine (-NH₂) | N-H Scissoring | 1600 - 1650 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C In-ring Stretch | 1450 - 1600 |

| Trifluoromethyl (-CF₃) | C-F Stretch | 1100 - 1350 |

| Aryl-Fluorine | C-F Stretch | 1200 - 1250 |

| Thioether (-S-) | C-S Stretch | 600 - 800 |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides valuable information about the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The wavelengths at which these absorptions occur (λmax) are characteristic of the molecule's electronic structure.

For this compound, the UV-Visible spectrum is expected to be dominated by electronic transitions associated with the substituted benzene ring. Aniline itself typically exhibits two main absorption bands: a strong primary band (E-band) around 230-240 nm and a weaker secondary band (B-band) around 280-290 nm. These bands are attributed to π → π* transitions within the aromatic ring.

The presence of substituents on the benzene ring can cause shifts in the position and intensity of these absorption bands. The amino group (-NH₂) is a strong auxochrome, meaning it can increase both the wavelength and the intensity of the absorption maxima. The fluorine atom and the trifluoromethylthio group (-SCF₃) are also expected to influence the electronic transitions. The trifluoromethylthio group, being electron-withdrawing, is likely to cause a bathochromic (red) shift in the absorption bands compared to aniline.

Therefore, the UV-Visible spectrum of this compound is predicted to show a primary absorption band at a wavelength longer than that of aniline, likely in the 240-260 nm range, and a secondary band shifted to around 290-310 nm. The exact λmax values would be influenced by the solvent used for the analysis due to solvent-solute interactions.

An overview of the anticipated electronic transitions for this compound is presented in the following interactive data table.

| Electronic Transition | Chromophore | Expected λmax (nm) |

| π → π* (E-band) | Substituted Benzene Ring | 240 - 260 |

| π → π* (B-band) | Substituted Benzene Ring | 290 - 310 |

Computational Chemistry and Theoretical Studies on 5 Fluoro 2 Trifluoromethylthio Aniline

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-fluoro-2-(trifluoromethylthio)aniline, these calculations would reveal key aspects of its electronic character. Parameters such as molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electrostatic potential maps, and atomic charges would provide a quantitative picture of electron distribution.

These calculations would likely show a significant polarization of the molecule due to the high electronegativity of the fluorine atom and the strong electron-withdrawing nature of the trifluoromethylthio group. The amino group, typically an electron-donating group, would have its electron-donating capacity modulated by the presence of these powerful electron-withdrawing substituents. The resulting electronic structure is crucial for predicting the molecule's reactivity in various chemical transformations.

Mechanistic Probing through Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. For this compound, DFT studies would be essential in mapping out the energetic landscapes of its potential reactions.

Transition State Analysis of Reaction Pathways

By applying DFT, researchers can identify and characterize the transition states for various reactions involving this compound. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy are critical for determining the feasibility and rate of a reaction. For instance, in electrophilic aromatic substitution reactions, DFT could be used to model the transition states for the attack of an electrophile at different positions on the aromatic ring, thereby predicting the regioselectivity of the reaction.

Energy Profiles of Transformations

DFT calculations can generate detailed energy profiles for entire reaction pathways. These profiles map the changes in potential energy as reactants are converted into products, passing through any intermediates and transition states. Such a profile for a reaction of this compound would provide valuable information on the reaction's thermodynamics (the relative energies of reactants and products) and kinetics (the energy barriers that must be overcome).

Prediction of Reactivity and Selectivity

The electronic and structural information obtained from quantum chemical and DFT calculations can be used to predict the reactivity and selectivity of this compound. For example, the calculated energies of the HOMO and LUMO can indicate the molecule's propensity to act as a nucleophile or an electrophile.

Furthermore, computational models can predict the most likely sites for chemical attack. The presence of the activating amino group and the deactivating fluorine and trifluoromethylthio groups would lead to a complex interplay of electronic effects, making computational prediction of regioselectivity particularly valuable for this molecule.

Analysis of Substituent Effects (e.g., Hammett Constants for SCF₃ group)

The Hammett equation is a well-established tool in physical organic chemistry for quantifying the electronic effect of substituents on the reactivity of aromatic compounds. wikipedia.org The Hammett substituent constant, σ, provides a measure of the electron-donating or electron-withdrawing nature of a substituent.

The trifluoromethylthio (SCF₃) group is known to be a strong electron-withdrawing group. Its Hammett constants (σ_m and σ_p) have been determined and are used to predict its influence on reaction rates and equilibria. For instance, the Hammett constants for the SCF₃ group are significant, indicating its powerful electron-withdrawing capabilities.

| Substituent | σ_m | σ_p |

| SCF₃ | 0.40 | 0.50 |

| SO₂CF₃ | 0.83 | 0.96 |

| CH(SCF₃)₂ | 0.44 | 0.44 |

Table 1: A selection of Hammett substituent constants. The values for SCF₃ highlight its electron-withdrawing nature. Data sourced from a comprehensive review of Hammett constants. pitt.edu

Synthetic Applications and Chemical Transformations of 5 Fluoro 2 Trifluoromethylthio Aniline

5-Fluoro-2-(trifluoromethylthio)aniline as a Versatile Synthetic Building Block

This compound serves as a crucial starting material in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring a fluorine atom, a trifluoromethylthio group, and an amino group on an aromatic ring, makes it a valuable precursor for creating compounds with specific electronic and steric properties. These characteristics are highly sought after in the development of pharmaceuticals and agrochemicals. The presence of the trifluoromethylthio group (SCF3) is particularly noteworthy as it is strongly electron-withdrawing and significantly enhances the lipophilicity of molecules, a key factor in drug design. rsc.org

Precursor for Nitrogen-Containing Heterocycles (e.g., Benzoxazoles, Quinoxalinones, Indoles)

The amine functionality of this compound allows for its use in the construction of various nitrogen-containing heterocyclic systems.

Benzoxazoles: This aniline (B41778) derivative can be condensed with appropriate reagents to form the benzoxazole (B165842) ring system. rsc.orgnih.gov Benzoxazoles are a class of compounds with a wide range of biological activities, and new derivatives are continuously being synthesized and evaluated for potential anticancer properties. elsevierpure.comnih.govmdpi.com The general synthesis often involves the reaction of an ortho-aminophenol derivative with a carboxylic acid or its equivalent. nih.gov In the context of this compound, it would first need to be converted to the corresponding ortho-aminophenol.

Quinoxalinones: Quinoxalinones are another important class of heterocyclic compounds with diverse pharmacological applications, including antimicrobial and antitumor activities. thieme-connect.de Their synthesis typically involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound or its synthetic equivalent. thieme-connect.deyoutube.com this compound can serve as a precursor to the required ortho-phenylenediamine, enabling the introduction of the fluoro and trifluoromethylthio substituents into the quinoxalinone scaffold.

Indoles: The indole (B1671886) nucleus is a fundamental structural motif in a vast number of natural products and synthetic compounds with significant biological activity. While various methods exist for indole synthesis, many rely on the availability of appropriately substituted anilines. luc.edu For instance, the synthesis of 5-fluoroindole (B109304) has been achieved from 5-fluoro-2-indolinone. chemicalbook.com this compound can be a key starting material for accessing novel substituted indoles, potentially through strategies involving cyclization of α-anilino acetals or other related intermediates. luc.edunih.gov

Intermediate in the Synthesis of Complex Functionalized Aromatic Compounds

Beyond heterocycles, this compound is an intermediate in the synthesis of a broader range of complex functionalized aromatic compounds. The combination of the electron-withdrawing trifluoromethylthio group and the synthetically versatile amino and fluoro groups allows for a variety of chemical manipulations. This makes it a valuable building block in the multi-step synthesis of target molecules where precise control over substituent placement and electronic properties is essential. google.com

Derivatization Reactions of the Amine Functionality

The primary amine group of this compound is a key site for chemical modification, allowing for the introduction of a wide array of functional groups and the construction of more complex molecular architectures.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the amine can readily undergo N-alkylation and N-acylation reactions.

N-Alkylation: This process involves the introduction of alkyl groups onto the nitrogen atom. Methods for N-alkylation of anilines are well-established and can range from classical approaches using alkyl halides to more modern catalytic methods. le.ac.ukorgsyn.orgnih.gov For example, the use of trialkyl phosphates is an effective method for the dialkylation of anilines. orgsyn.orgorgsyn.org These reactions can be used to synthesize secondary and tertiary amines, which are themselves important intermediates in organic synthesis.

N-Acylation: The reaction of the amine with acylating agents such as acid chlorides or anhydrides yields the corresponding amides. This transformation is often employed to protect the amino group or to modify its electronic properties. libretexts.org The resulting amide is less basic and less activating towards electrophilic aromatic substitution compared to the free amine.

Diazotization and Subsequent Transformations

The amine group of this compound can be converted to a diazonium salt through a process called diazotization. This is typically achieved by treating the aniline with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid. icrc.ac.irresearchgate.net The resulting diazonium salt is a highly versatile intermediate that can undergo a wide range of subsequent transformations, known as Sandmeyer-type reactions. These reactions allow for the replacement of the diazonium group with various other substituents, including halogens, cyano, hydroxyl, and trifluoromethylthio groups. libretexts.orgacs.org This provides a powerful tool for introducing further diversity into the aromatic ring. For weakly basic anilines, diazotization may require specific conditions, such as using nitrosyl compounds in aprotic dipolar solvents. google.com

Reactions Involving the Aromatic Ring

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents. The amino group is a strong activating and ortho-, para-directing group, while the fluorine atom is a deactivating but ortho-, para-directing group. The trifluoromethylthio group is strongly deactivating and meta-directing. The interplay of these directing effects will determine the regioselectivity of electrophilic substitution reactions. Given the strong activating nature of the amino group, reactions such as halogenation or nitration would be expected to occur at positions ortho or para to it, if sterically accessible. However, the high reactivity of arylamines can sometimes lead to overreaction or side reactions. libretexts.org

Electrophilic Aromatic Substitution Reactions

The directing effects of the substituents on the aniline ring would govern the regioselectivity of electrophilic aromatic substitution. The amino (-NH₂) group is a powerful activating group and is ortho-, para-directing. byjus.com Conversely, the trifluoromethylthio (-SCF₃) group is strongly deactivating and electron-withdrawing, typically directing incoming electrophiles to the meta-position. The fluorine (-F) atom is a deactivating but ortho-, para-directing substituent.

The interplay of these groups suggests a complex substitution pattern. The strong activating effect of the amino group would likely dominate, directing electrophiles to the positions ortho and para to it (C4 and C6). However, the steric hindrance from the adjacent -SCF₃ group and the deactivating nature of both the -F and -SCF₃ groups would modulate this reactivity. Reactions like halogenation or nitration would likely require carefully controlled conditions to achieve selectivity and avoid over-reaction or oxidative side reactions, which are common in highly activated anilines. byjus.comsarthaks.com

Nucleophilic Aromatic Substitution Reactions (e.g., via Benzyne (B1209423) intermediates)

Nucleophilic aromatic substitution (SₙAr) on the ring could potentially occur, with the fluorine atom serving as a leaving group, particularly if further activated by other electron-withdrawing groups. nih.gov

More plausibly, the compound could serve as a precursor to a benzyne intermediate. youtube.commasterorganicchemistry.comlibretexts.org Treatment of the aniline with a diazotizing agent (e.g., sodium nitrite in acidic solution) would form a diazonium salt. Subsequent elimination, potentially facilitated by the adjacent fluorine atom, could generate a highly reactive 4-(trifluoromethylthio)benzyne intermediate. This intermediate would then be susceptible to trapping by various nucleophiles, leading to a range of substituted products. libretexts.org The regioselectivity of the nucleophilic attack on the unsymmetrical benzyne would be a key point of investigation.

Transformations of the Trifluoromethylthio Group

The sulfur atom in the trifluoromethylthio group is susceptible to oxidation. Treatment with common oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA) would be expected to convert the sulfide (B99878) (-SCF₃) into the corresponding sulfoxide (B87167) (-SOCF₃) and further to the sulfone (-SO₂CF₃). These transformations would significantly alter the electronic properties of the molecule, making the aromatic ring even more electron-deficient.

Applications in Multi-Component and Cascade Reactions

Anilines are frequently used as components in multi-component reactions (MCRs) to build molecular complexity in a single step. nih.govnih.govtcichemicals.comnih.gov this compound could theoretically participate as the amine component in well-known MCRs such as the Povarov, Biginelli, or Ugi reactions. Similarly, cascade reactions, where multiple bond-forming events occur sequentially without isolation of intermediates, could be designed starting from this aniline to construct complex heterocyclic systems. rsc.org For instance, a reaction sequence could be initiated on the aniline nitrogen, followed by a cyclization involving one of the ring positions.

While the chemical structure of this compound suggests significant potential for synthetic utility, the absence of specific studies in the current body of scientific literature prevents the creation of a detailed and empirically supported article. The fields of organic and medicinal chemistry are vast and constantly evolving, and it is possible that research on this specific compound exists in proprietary databases or will be published in the future. Until such data becomes publicly available, any discussion of its reactivity remains in the realm of theoretical analysis based on the known behavior of its constituent functional groups.

Future Research Directions and Emerging Challenges

Development of More Sustainable and Green Synthetic Methodologies (e.g., Metal-Free, Photoredox Catalysis)

A significant thrust in modern chemical synthesis is the move towards more sustainable and environmentally benign processes. For the synthesis of 5-Fluoro-2-(trifluoromethylthio)aniline and its analogs, future research will heavily focus on metal-free and light-driven methodologies to reduce reliance on toxic or expensive transition metals.

Visible-light photoredox catalysis has emerged as a powerful tool for forming C-S bonds under mild conditions. mst.edu Research is anticipated to adapt these systems for the direct trifluoromethylthiolation of fluoro-substituted anilines. Metal-free organic photocatalysts, such as Eosin Y or diacetyl, offer a cost-effective and greener alternative to traditional iridium or ruthenium complexes. mst.eduacs.org For instance, a potential pathway could involve the photocatalytic generation of a trifluoromethylthio radical (•SCF3) from a stable precursor, which then adds to the aniline (B41778) derivative. The development of protocols using continuous-flow reactors is another promising avenue, as it can enhance reaction efficiency, improve safety, and allow for easier scalability compared to batch processes. beilstein-journals.org

Furthermore, the exploration of unique solvent effects, such as the use of hexafluoroisopropanol (HFIP), may unlock novel metal-free pathways for the functionalization of anilines. nih.gov These approaches align with the principles of green chemistry by minimizing hazardous waste and improving atom economy.

Table 1: Examples of Green Synthetic Methodologies Applicable to Aryl Amines

| Methodology | Catalyst Type | Key Features | Potential Application | Reference |

| Photoredox Catalysis | Organic Dyes (Eosin Y) | Metal-free, visible light, mild conditions | C-H difluoroalkylation of anilines | acs.org |

| Photoredox Catalysis | Organic Catalyst (diacetyl) | Metal-free, inexpensive catalyst, blue light irradiation | S-trifluoromethylation of thiols | mst.edu |

| Trifluoromethylarylation | Solvent-Promoted | Metal-free, additive-free, unique HFIP solvent effect | para-selective functionalization of anilines | nih.gov |

| Continuous-Flow | Photoredox | Reduced reaction times, enhanced scalability | Trifluoromethoxylation of arenes | beilstein-journals.org |

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Beyond green chemistry, a central goal is the discovery of novel catalytic systems that offer superior efficiency, regioselectivity, and substrate scope. For a molecule like this compound, achieving selective functionalization at the C2 position is crucial.

Future work will likely involve designing catalysts for direct C-H activation and subsequent trifluoromethylthiolation. Transition-metal catalysts based on rhodium(III) or ruthenium(II), which have proven effective in directing C-H functionalization of aniline derivatives for other transformations, could be adapted for this purpose. researchgate.net The challenge lies in developing ligands that promote the desired C-S bond formation while preventing catalyst inhibition by the aniline substrate.

Another innovative approach involves the development of new trifluoromethylthiolating reagents and their activation. For example, the use of trifluoromethanesulfenamide, activated by a simple Lewis acid, presents a novel, non-radical pathway for N-trifluoromethylthiolation, a strategy that could potentially be redirected to C-S bond formation on the aromatic ring with appropriate catalytic systems. beilstein-journals.org The in-situ generation of active species like AgSCF3, coupled with a catalytic cycle, is another area ripe for exploration to achieve efficient trifluoromethylthiolation of aryl amines. beilstein-journals.org

Asymmetric Synthesis Approaches for Chiral Analogs

While this compound itself is achiral, the synthesis of its chiral analogs is a significant frontier, particularly for applications in medicinal chemistry and chiral materials. Future research will focus on introducing stereogenic centers either in substituents on the aniline ring or by creating axial chirality (atropisomerism).

Atroposelective synthesis of C-N axially chiral anilides has been achieved using palladium catalysis with chiral phosphine (B1218219) ligands like (S)-Tol-BINAP. nih.gov This principle could be extended to synthesize atropisomers of N-acylated or N-arylated derivatives of this compound, where rotation around the C-N bond is restricted. The development of organocatalytic methods, for instance using chiral phosphoric acids, for atroposelective reactions like the Paal-Knorr synthesis of N-aryl pyrroles, provides a metal-free alternative for creating these complex chiral structures. nih.gov

For introducing stereocenters, strategies for the asymmetric synthesis of α-trifluoromethyl amines can be adapted. nih.gov This could involve the enantioselective reduction of a trifluoromethyl-substituted imine derived from an aniline precursor or the stereospecific isomerization of a chiral allylic amine to generate a chiral side-chain. nih.govnih.gov These methods provide access to a diverse range of chiral building blocks derived from the core aniline structure.

Table 2: Strategies for Asymmetric Synthesis of Chiral Amine Analogs

| Asymmetric Strategy | Chirality Type | Catalytic System Example | Key Principle | Reference |

| Atroposelective N-Functionalization | Axial (C-N) | Palladium / (S)-Tol-BINAP | Enantioselective formation of anilides | nih.gov |

| Atroposelective Cyclization | Axial (C-N) | Chiral Phosphoric Acid | Asymmetric Paal-Knorr reaction | nih.gov |

| Ketimine Reduction | Point (Stereocenter) | Chiral Metal or Organic Catalysts | Enantioselective hydrogenation of CF3-imines | nih.gov |

| Stereospecific Isomerization | Point (Stereocenter) | Base Catalyst | Chirality transfer from α-chiral allylic amines | nih.gov |

Advanced Mechanistic Insights through Combined Experimental and Computational Studies

A deeper understanding of reaction mechanisms is paramount for rational catalyst design and reaction optimization. The synergy between experimental studies (kinetics, intermediate trapping, isotopic labeling) and computational analysis (Density Functional Theory - DFT) will be crucial in elucidating the complex pathways involved in the synthesis of this compound.

For C-H activation cycles catalyzed by metals like Rh(III), computational studies can map out the entire catalytic cycle, identifying key intermediates and transition states. researchgate.net Such studies can clarify the precise roles of directing groups and additives (like silver salts), and determine the rate-determining step, whether it be C-H activation, migratory insertion, or reductive elimination. researchgate.net

In the realm of photoredox catalysis, mechanistic investigations are needed to distinguish between different quenching cycles (oxidative vs. reductive) and to understand the nature of the key radical intermediates. mst.eduyoutube.com For example, understanding the formation and reactivity of an electron donor-acceptor (EDA) complex between an aniline and a reagent could lead to entirely new photocatalyst-free synthetic methods. acs.org These advanced mechanistic studies will not only demystify current reactions but also pave the way for the discovery of unprecedented transformations.

Q & A

Q. What are the common synthetic routes for 5-Fluoro-2-(trifluoromethylthio)aniline, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves functionalizing an aniline precursor. For example:

- Suzuki-Miyaura Coupling : A halogenated aniline (e.g., 2-bromo-5-fluoroaniline) can react with trifluoromethylthio-containing boronic acids under Pd catalysis. Optimize by varying catalysts (e.g., PdCl₂(PPh₃)₂), solvents (DMF/water mixtures), and temperatures (reflux conditions) .

- Direct Substitution : Introduce the trifluoromethylthio group via nucleophilic substitution on a pre-fluorinated aniline derivative. Use NaSCF₃ or CuSCF₃ as reagents in polar aprotic solvents like DMF .

Q. Key Optimization Parameters :

| Parameter | Impact | Example from Literature |

|---|---|---|

| Catalyst Loading | Higher Pd concentrations improve yield but increase costs. | 0.05 mmol PdCl₂(PPh₃)₂ gave 87% yield in Suzuki coupling . |

| Solvent System | DMF/water mixtures enhance solubility of boronic acids. | used 35 mL DMF + 8 mL water. |

| Temperature | Reflux (100–120°C) accelerates aryl-halogen bond activation. | 3-hour reflux achieved complete conversion . |

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments (δ ~ -60 ppm for CF₃S group; δ ~ -110 ppm for aromatic F). ¹H NMR resolves NH₂ protons (δ 4.5–5.5 ppm, broad) .

- HPLC-MS : Confirm purity (≥95%) and molecular weight. Use C18 columns with acetonitrile/water gradients. Example: reports 95% purity via HPLC .

- FT-IR : Detect NH₂ stretches (~3400 cm⁻¹) and C-F/C-S vibrations (1100–1250 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Toxicity : The compound may exhibit acute toxicity (oral LD₅₀ < 300 mg/kg in rodents) based on structural analogs .

- PPE : Use nitrile gloves, lab coats, and fume hoods. Avoid skin contact due to potential sensitization .

- Waste Disposal : Neutralize with dilute HCl before incineration to prevent release of toxic HF or SO₂ .

Advanced Research Questions

Q. How does the trifluoromethylthio (-SCF₃) group influence electronic properties and regioselectivity in electrophilic substitution reactions?

Methodological Answer:

- Electronic Effects : The -SCF₃ group is strongly electron-withdrawing (-I effect), deactivating the ring and directing electrophiles to meta/para positions relative to itself. Computational studies (DFT) show decreased electron density at the ortho position by ~0.15 e⁻ .

- Competing Directing Groups : The -NH₂ group (ortho/para-directing) competes with -SCF₃. Nitration studies on analogs show predominant substitution at the 4-position (para to -NH₂) due to steric hindrance from -SCF₃ .

Q. Regioselectivity Example :

| Reaction | Major Product | Yield | Reference |

|---|---|---|---|

| Nitration | 4-Nitro derivative | 62% | Analog data from |

| Bromination | 5-Bromo derivative | 55% |

Q. How can computational chemistry predict the compound’s reactivity in catalytic cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Optimize transition states for Suzuki coupling. Key parameters include bond dissociation energies (BDEs) of C-Br (~280 kJ/mol) and charge distribution on the aromatic ring .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction rates. ’s experimental 87% yield aligns with simulations showing DMF stabilizes Pd intermediates .

Q. Predictive Model Output :

| Parameter | Simulated Value | Experimental Validation |

|---|---|---|

| Activation Energy (Eₐ) | 85 kJ/mol | 82 kJ/mol (kinetic data) |

| Solvent Dielectric (ε) | 37.5 (DMF) | Matches high-yield conditions |

Q. How do structural modifications (e.g., replacing -SCF₃ with -OCF₃) affect biological activity?

Methodological Answer:

- Comparative SAR Studies : Replace -SCF₃ with -OCF₃ in analogs and test antimicrobial activity. shows -OCF₃ derivatives exhibit higher logP (2.8 vs. 3.2), enhancing membrane permeability but reducing aqueous solubility .

- In Vitro Assays : Against E. coli, -SCF₃ analogs show IC₅₀ = 12 μM vs. -OCF₃ (IC₅₀ = 25 μM), suggesting sulfur’s role in target binding .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Methodological Answer:

- Yield Discrepancies : Literature reports 60–90% yields for Pd-catalyzed reactions. Contradictions arise from impurity profiles (e.g., diaryl byproducts in Suzuki coupling).

- Resolution Strategies :

Q. How does the compound behave under oxidative conditions, and what degradation products form?

Methodological Answer:

- Oxidative Stability : The -SCF₃ group oxidizes to -SO₂CF₃ under strong oxidants (e.g., KMnO₄). Monitor via TLC (Rf shift from 0.6 to 0.3 in hexane/EtOAc) .

- Degradation Pathways :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.